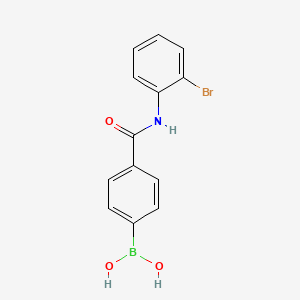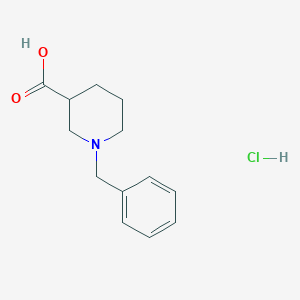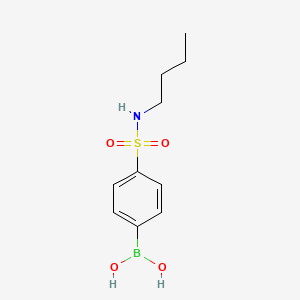
N-Butyl 4-boronobenzenesulfonamide
Vue d'ensemble
Description
“N-Butyl 4-boronobenzenesulfonamide” is a chemical compound with the CAS Number: 850589-32-1 . Its molecular weight is 257.12 and its IUPAC name is 4-[(butylamino)sulfonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for “N-Butyl 4-boronobenzenesulfonamide” is 1S/C10H16BNO4S/c1-2-3-8-12-17(15,16)10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-Butyl 4-boronobenzenesulfonamide” is a liquid at ambient temperatures . It has a boiling point of 314 °C and a density of 1.15 g/mL at 25 °C . The refractive index n20/D is 1.525 (lit.) .Applications De Recherche Scientifique
Neurotoxic Plasticizer Effects
N-Butyl benzenesulfonamide (NBBS), a plasticizer used in polymerization, has been found to induce neurotoxic effects. In studies involving young adult New Zealand white rabbits, repeated inoculations with NBBS resulted in motor dysfunction characterized by symptoms such as limb splaying, hyperreflexia, and gait impairment. Histopathological changes observed included intramedullary thickening of the ventral horn axons and swollen dendritic processes of spinal motor neurons. Immunoreactivity to microtubule-associated protein-2 (MAP-2) was notably altered, suggesting impacts on neuronal structure and function (Strong et al., 2004).
Chemical Stability and Catalytic Properties
Research on sulfonamide-substituted iron phthalocyanine, using 4-tert-Butylbenzenesulfonamide as a substituent, highlighted its remarkable stability under oxidative conditions. This phthalocyanine exhibited potential as an oxidation catalyst, particularly in the oxidation of olefins like cyclohexene, using H2O2 as the oxidant. The study's findings on the solubility range, stability, and efficiency in catalysis underscore the chemical applications of such compounds in industrial processes (Işci et al., 2014).
Environmental and Health Impact Studies
Further investigations into NBBS have explored its environmental presence and potential health impacts. For instance, its presence in ground water and effluent from wastewater treatment sites raises concerns about environmental exposure and necessitates examination of its neurotoxicity over extended periods. Such studies are crucial for assessing the risks associated with human exposure and informing safety regulations (Rider et al., 2012).
Advanced Material Applications
The incorporation of boronic acid derivatives, such as N-Butyl 4-boronobenzenesulfonamide, into polymers has opened new avenues in biomedical applications. These polymers have shown potential in the treatment of various diseases, including HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature make them valuable in developing advanced materials for therapeutic and diagnostic purposes (Cambre & Sumerlin, 2011).
Safety And Hazards
The safety information available indicates that “N-Butyl 4-boronobenzenesulfonamide” may cause harm to organs through prolonged or repeated exposure (H373) and is harmful to aquatic life with long-lasting effects (H412) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P260), to avoid release to the environment (P273), to get medical advice/attention if you feel unwell (P314), and to dispose of contents/container to an approved waste disposal plant (P501) .
Propriétés
IUPAC Name |
[4-(butylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-2-3-8-12-17(15,16)10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBIGVQNUYZEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657213 | |
| Record name | [4-(Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl 4-boronobenzenesulfonamide | |
CAS RN |
850589-32-1 | |
| Record name | B-[4-[(Butylamino)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



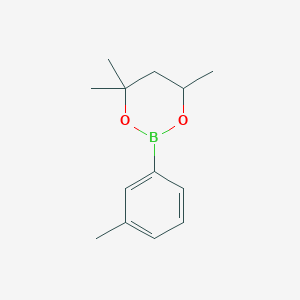
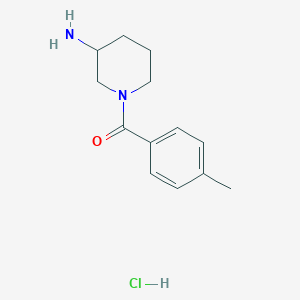
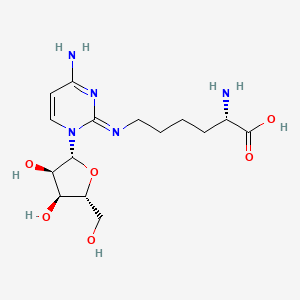
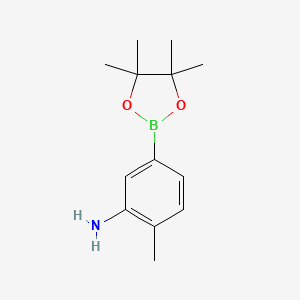
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)
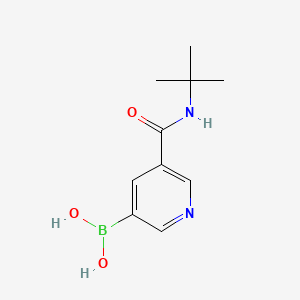
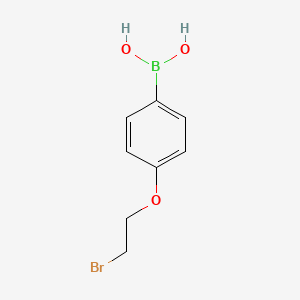
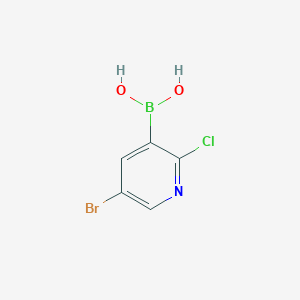
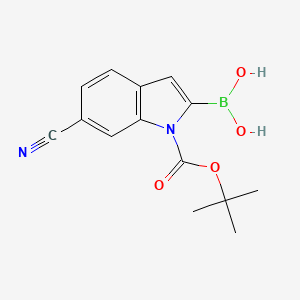
![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)
![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)
